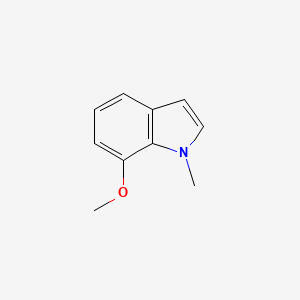

7-methoxy-1-methyl-1H-indole

Beschreibung

BenchChem offers high-quality 7-methoxy-1-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-1-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

7-methoxy-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-7-6-8-4-3-5-9(12-2)10(8)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAZJKTUIFSUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H and 13C NMR spectral data for 7-methoxy-1-methyl-1H-indole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-methoxy-1-methyl-1H-indole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 7-methoxy-1-methyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features, grounded in fundamental principles of NMR spectroscopy and substituent effects. We will explore the causal relationships behind chemical shifts and coupling constants, present a validated experimental protocol for data acquisition, and summarize the key spectral parameters. This guide serves as an authoritative reference for the structural elucidation and quality control of this important indole derivative.

Introduction: The Significance of 7-methoxy-1-methyl-1H-indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of 7-methoxy-1-methyl-1H-indole makes it a valuable synthetic intermediate for more complex molecular architectures, potentially targeting a range of biological receptors.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. By analyzing the ¹H and ¹³C NMR spectra, we can confirm the molecular connectivity, substitution pattern, and electronic environment of every atom in the 7-methoxy-1-methyl-1H-indole molecule, ensuring its identity and purity for research and development applications.

Molecular Structure and Atom Numbering

A standardized atom numbering system is essential for the accurate assignment of NMR signals. The structure and IUPAC-compliant numbering for 7-methoxy-1-methyl-1H-indole are presented below. This numbering will be used consistently throughout this guide.

Figure 1: Molecular structure and atom numbering of 7-methoxy-1-methyl-1H-indole.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environment. The chemical shift of each proton is influenced by the electron density of its surroundings, which is dictated by inductive and resonance effects of the substituents.

Key Interpretive Points:

-

N-CH₃ and O-CH₃ Groups: Both methyl groups appear as sharp singlets as they have no adjacent protons to couple with. The N-methyl group is typically found around 3.7-3.8 ppm, while the methoxy group, attached to the electron-rich aromatic ring, appears slightly further downfield at approximately 3.9-4.0 ppm.

-

Pyrrole Ring Protons (H2, H3): In the indole ring, H3 is generally more shielded (further upfield) than H2.[1] They appear as a pair of doublets due to their mutual coupling, with a characteristic coupling constant (³JHH) of ~3.0-3.5 Hz.

-

Benzene Ring Protons (H4, H5, H6): These three protons form a coupled spin system. The 7-methoxy group is an ortho, para-director and a strong electron-donating group. This results in significant shielding (upfield shift) of the ortho proton (H6) and the para proton (H4). The meta proton (H5) is least affected.

-

H5: Expected to be a triplet (or a doublet of doublets with similar coupling constants) due to coupling with both H4 and H6. It will be the most downfield of the three benzene protons.

-

H4 and H6: Expected to be doublets of doublets. H6 will be the most shielded (furthest upfield) due to the strong ortho effect of the methoxy group.

-

Table 1: Predicted ¹H NMR Spectral Data for 7-methoxy-1-methyl-1H-indole (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 7.05 - 7.15 | d | ~3.2 |

| H3 | 6.45 - 6.55 | d | ~3.2 |

| H4 | 6.95 - 7.05 | dd | J ≈ 7.8, 1.0 |

| H5 | 7.15 - 7.25 | t | J ≈ 7.8 |

| H6 | 6.65 - 6.75 | dd | J ≈ 7.8, 1.0 |

| N-CH₃ | 3.75 - 3.85 | s | - |

| O-CH₃ | 3.90 - 4.00 | s | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Values are predictive and may vary slightly based on solvent and concentration.[2][3][4]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon appears as a singlet.

Key Interpretive Points:

-

Aliphatic Carbons: The N-methyl and O-methyl carbons are highly shielded and appear in the upfield region of the spectrum. The O-methyl carbon (~55 ppm) is significantly deshielded compared to the N-methyl carbon (~33 ppm) due to the higher electronegativity of oxygen.[5]

-

Aromatic and Heterocyclic Carbons: The chemical shifts of the ring carbons are highly dependent on the substituents.

-

C7: Directly attached to the electronegative oxygen atom, C7 is the most deshielded carbon on the benzene portion of the ring.

-

C2 and C3: C2 is typically downfield from C3 in N-substituted indoles.[6][7]

-

Shielded Carbons (C4, C6): The electron-donating effect of the methoxy group increases the electron density at the ortho (C6) and para (C4) positions, causing them to be shielded and appear at a higher field (lower ppm) compared to unsubstituted indole.[8]

-

Quaternary Carbons (C3a, C7a): These carbons, which bear no protons, can be identified through spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[9] They often have lower signal intensity due to longer relaxation times.

-

Table 2: Predicted ¹³C NMR Spectral Data for 7-methoxy-1-methyl-1H-indole (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 128.5 - 129.5 |

| C3 | 101.0 - 102.0 |

| C3a | 127.5 - 128.5 |

| C4 | 112.0 - 113.0 |

| C5 | 121.5 - 122.5 |

| C6 | 108.0 - 109.0 |

| C7 | 145.0 - 146.0 |

| C7a | 131.0 - 132.0 |

| N-CH₃ | 32.5 - 33.5 |

| O-CH₃ | 55.0 - 56.0 |

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[2]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and validated protocol is paramount. The following methodology outlines the key steps from sample preparation to data processing. This self-validating workflow ensures scientific integrity.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 7-methoxy-1-methyl-1H-indole.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[10]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Insert the sample and lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS signal is considered excellent.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters:

-

Pulse Angle: 30-45 degrees (to avoid saturation with short relaxation delays).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, as ¹³C is much less sensitive than ¹H).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually to ensure all peaks are in pure absorption mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Integrate the signals in the ¹H spectrum and pick peaks in both spectra.

-

Figure 2: Standardized workflow for the acquisition and processing of NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of 7-methoxy-1-methyl-1H-indole exhibit distinct and predictable features that are in complete agreement with its proposed structure. The chemical shifts of the methyl and aromatic protons and carbons are modulated in a logical manner by the electronic effects of the N-methyl and 7-methoxy substituents. The data and protocols presented in this guide provide a reliable framework for the identification, characterization, and quality assessment of this compound, serving as a valuable resource for synthetic and medicinal chemists.

References

-

N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants. (1987). ETDEWEB. [Link]

-

Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. [Link]

-

Supporting information - The Royal Society of Chemistry. Provides examples of NMR data for various substituted indoles. [Link]

-

SUPPLEMENTARY DATA Characteristics of the constituents from the roots of Polygonum multiflorum. Contains examples of ¹H and ¹³C NMR data for methoxy-substituted aromatic compounds. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]

-

7-Methoxy-1H-indole. PubChem, NIH. [Link]

-

¹H-and ¹³C NMR data of harmaline and harmine in CDCL₃ and DMSO, respectively. ResearchGate. [Link]

-

Farkas, Ö., et al. Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. New Journal of Chemistry (RSC Publishing). [Link]

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES. [Link]

-

Indole Alkaloids from the Leaves of Nauclea officinalis. SciSpace. [Link]

-

Chemical shifts. General NMR principles. [Link]

-

Ryu, K., et al. (2021). SYNTHESIS OF 1-METHOXY-1H-INDOLES WITH A HETEROCYCLIC MOIETY VIA UNSTABLE INDOLE ISOTHIOCYANATE BY USING ENZYME FROM BRASSICACEA. HETEROCYCLES. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). [Link]

-

¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

-

Showing NP-Card for Harmaline (NP0050874). NP-MRD. (2022). [Link]

-

Methyl 1H-indole-3-carboxylate. Provides examples of DEPT experiments. [Link]

-

¹³C NMR spectra data of indole alkaloids (CDCl₃, TMS). ResearchGate. [Link]

-

G., Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics. [Link]

-

S., Grimme, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Validated Quantitative ¹H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC, NIH. (2021). [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.washington.edu [chem.washington.edu]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants (Journal Article) | ETDEWEB [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tetratek.com.tr [tetratek.com.tr]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

7-methoxy-1-methyl-1H-indole physical and chemical properties

An In-Depth Technical Guide to 7-Methoxy-1-methyl-1H-indole

Introduction

7-Methoxy-1-methyl-1H-indole is a heterocyclic aromatic compound that serves as a crucial building block in the fields of organic synthesis and medicinal chemistry. As a derivative of the indole scaffold—a privileged structure found in numerous natural products and pharmacologically active molecules—this compound offers a unique substitution pattern that is highly valuable for the development of novel therapeutics. The presence of a methoxy group at the 7-position and a methyl group on the indole nitrogen significantly influences the molecule's electronic properties, metabolic stability, and steric profile, making it a sought-after intermediate for targeted synthesis. This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, reactivity, and applications of 7-methoxy-1-methyl-1H-indole for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

A precise understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These properties dictate solvent selection, reaction conditions, and purification strategies.

Chemical Identity

-

IUPAC Name: 7-methoxy-1-methyl-1H-indole

-

CAS Number: 51460-41-4[1]

-

Molecular Formula: C₁₀H₁₁NO[1]

-

Molecular Weight: 161.20 g/mol [1]

Caption: Chemical structure of 7-methoxy-1-methyl-1H-indole.

Physical and Chemical Properties

The physical properties of 7-methoxy-1-methyl-1H-indole are summarized below. Data for closely related analogs, such as 1-methylindole and 7-methylindole, are included for comparative context where direct data for the target compound is unavailable.

| Property | Value for 7-methoxy-1-methyl-1H-indole | Comparative Data |

| Physical Form | Expected to be a crystalline solid or liquid | 7-Methylindole: Off-white crystalline solid[2][3] |

| Melting Point | 49-52.5 °C (for 5,7-dimethoxy-1-methyl-1H-indole)[4] | 7-Methylindole: 80-84 °C[5] |

| Boiling Point | Not available | 1-Methylindole: 236-239 °C[6][7]; 7-Methylindole: 266 °C[5] |

| Solubility | Not explicitly reported; expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate, with negligible water solubility.[2] | 7-Methylindole: Slightly soluble in Chloroform and Methanol; negligible water solubility.[2] |

| pKa | Not available | 7-Methylindole: 17.30 ± 0.30 (Predicted)[2] |

| LogP | Not available | 7-Methylindole: 2.560[2] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a sharp singlet for the N-methyl group (N-CH₃), and a sharp singlet for the methoxy group (O-CH₃). The aromatic region (approx. 6.5-7.5 ppm) will display characteristic coupling patterns for the protons at positions 2, 3, 4, 5, and 6. The N-methyl signal would likely appear around 3.7-3.9 ppm, and the O-methoxy signal around 3.9-4.1 ppm. For instance, in related substituted indoles, N-methyl and O-methyl signals are well-defined singlets in this region.[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show ten distinct signals corresponding to each carbon atom in the molecule. The N-methyl carbon typically appears around 30-35 ppm, while the O-methyl carbon is found further downfield at approximately 55-60 ppm. The aromatic and heterocyclic carbons will resonate in the 100-140 ppm range.[9]

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C aromatic ring stretching (around 1450-1600 cm⁻¹), and a strong C-O stretching band for the methoxy group (around 1030-1250 cm⁻¹).

-

MS (Mass Spectrometry): Electron-impact mass spectrometry (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 161, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Synthetic Strategies

7-methoxy-1-methyl-1H-indole can be synthesized through several established routes. A common and logical approach is the N-methylation of the precursor, 7-methoxy-1H-indole.

Caption: Plausible synthetic route via N-methylation.

Another versatile and widely used method for constructing the indole core itself is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone.[10][11]

Caption: Conceptual workflow using Fischer Indole Synthesis.

Chemical Reactivity

The reactivity of 7-methoxy-1-methyl-1H-indole is governed by the electron-rich nature of the indole ring and the influence of its substituents.

-

Electrophilic Aromatic Substitution: The indole nucleus is highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and typically the primary site of substitution. However, the directing effects of the methoxy and N-methyl groups can also influence reactivity at other positions.

-

Oxidation: The indole ring is prone to oxidation, which can be a source of degradation if not carefully controlled during synthesis or storage.[2] Exposure to air and light should be minimized.

-

Stability: The compound is sensitive to strong acids, which can lead to polymerization or degradation. It is also noted to be light-sensitive, necessitating storage in dark containers under an inert atmosphere.[2]

Applications in Research and Drug Development

The methoxyindole scaffold is a cornerstone in medicinal chemistry due to its presence in molecules with a wide range of biological activities.

-

Central Nervous System (CNS) Agents: The indole structure is related to the neurotransmitter serotonin. Consequently, many indole derivatives, including those with methoxy substitutions, are explored as modulators of serotonin receptors for potential applications in treating depression, anxiety, and other CNS disorders.

-

Anticancer and Anti-inflammatory Agents: Indole derivatives have been developed as anticancer drugs that can act through mechanisms like kinase inhibition. The structural features of 7-methoxy-1-methyl-1H-indole make it an attractive starting point for synthesizing novel kinase inhibitors or other targeted anticancer agents.

-

Key Synthetic Intermediate: Its primary value lies in its role as a versatile intermediate. The functional groups allow for further elaboration to build more complex molecular architectures, making it a valuable tool in combinatorial chemistry and fragment-based drug design.

Caption: Use as a scaffold in multi-step synthesis.

Safety and Handling

Based on safety data for closely related indole compounds, 7-methoxy-1-methyl-1H-indole should be handled with appropriate care.

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Keep the container tightly closed and store in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Spills: In case of a spill, avoid generating dust. Collect the material using appropriate tools and place it in a sealed container for disposal.

-

Experimental Protocols

The following protocols are illustrative and based on established chemical methodologies. They should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol: N-Methylation of 7-Methoxy-1H-indole (Hypothetical)

Causality: This protocol utilizes a strong base (NaH) to deprotonate the indole nitrogen, creating a highly nucleophilic anion. This anion then readily attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction to form the N-methylated product. DMF is chosen as the solvent for its high boiling point and ability to dissolve both the indole and the ionic intermediates.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-methoxy-1H-indole (1.0 eq).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise via the dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure 7-methoxy-1-methyl-1H-indole.

Protocol: Cell Viability (MTT) Assay for Bioactivity Screening

Causality: This protocol assesses the cytotoxic effect of a compound on cancer cell lines. The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of the compound's effect on cell proliferation.

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 7-methoxy-1-methyl-1H-indole (or its derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

References

-

7-甲基吲哚 | 933-67-5. , Accessed April 2, 2026.

-

Fischer Indole Synthesis. Tokyo Chemical Industry Co., Ltd. , Accessed April 2, 2026.

-

7-Methoxy-1H-indole | C9H9NO | CID 76660. PubChem, National Institutes of Health. , Accessed April 2, 2026.

-

Supporting information. The Royal Society of Chemistry. , Accessed April 2, 2026.

-

Fischer indole synthesis. Wikipedia. , Accessed April 2, 2026.

-

Fischer Indole Synthesis. Alfa Chemistry. , Accessed April 2, 2026.

-

Fischer Indole Synthesis. Tokyo Chemical Industry Co., Ltd. , Accessed April 2, 2026.

-

5,7-dimethoxy-1-methyl-1H-indole. Chemical Synthesis Database. , Accessed April 2, 2026.

-

7-Methylindole 97 933-67-5. Sigma-Aldrich. , Accessed April 2, 2026.

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC, National Institutes of Health. , Accessed April 2, 2026.

-

7-methoxy-1-methyl-1H-indole 95% | CAS: 51460-41-4. AChemBlock. , Accessed April 2, 2026.

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. , Accessed April 2, 2026.

-

4-METHOXY-1-METHYLINDOLE(7556-35-6) 13C NMR spectrum. ChemicalBook. , Accessed April 2, 2026.

-

7-METHOXY-1-METHYL-9H-PYRIDO[3,4-B]INDOLE HYDROCHLORIDE | CAS 343-27-1. , Accessed April 2, 2026.

-

603-76-9 1-Methylindole C9H9N, Formula,NMR,Boiling Point,Density,Flash Point. , Accessed April 2, 2026.

-

1-甲基吲哚. 維基百科. , Accessed April 2, 2026.

-

1H-Indole-4-carboxylic acid, 7-Methoxy-, Methyl ester. NextSDS. , Accessed April 2, 2026.

-

1H-Indole, 7-methyl-. NIST WebBook. , Accessed April 2, 2026.

-

7-Methylindole. Wikipedia. , Accessed April 2, 2026.

-

1,8-Addition/[12][12]-Rearrangement in the Functionalization of Unactivated Indole C(sp 3 )–H Bonds. ACS Publications. , Accessed April 2, 2026.

Sources

- 1. 7-methoxy-1-methyl-1H-indole 95% | CAS: 51460-41-4 | AChemBlock [achemblock.com]

- 2. 7-甲基吲哚 | 933-67-5 [m.chemicalbook.com]

- 3. 7-Methylindole - Wikipedia [en.wikipedia.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 7-甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. 1-甲基吲哚 - 維基百科,自由的百科全書 [zh.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. 4-METHOXY-1-METHYLINDOLE(7556-35-6) 13C NMR [m.chemicalbook.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 7-Methoxy-1-Methyl-1H-Indole Derivatives

Executive Summary: The indole nucleus represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] The strategic addition of a methoxy group at the 7-position and a methyl group at the 1-position creates the 7-methoxy-1-methyl-1H-indole scaffold, a versatile platform for developing targeted therapeutic agents. The methoxy substitution can enhance metabolic stability and modulate the molecule's electronic properties, thereby influencing its binding affinity to various biological targets.[1] This guide provides a comprehensive overview of the multifaceted mechanisms of action for derivatives of this scaffold, which exhibit significant potential in oncology, inflammation, and neuroscience. Key mechanisms include the inhibition of critical signaling kinases, modulation of cyclooxygenase enzymes, and interaction with central nervous system receptors. This document will elucidate these pathways, present detailed experimental protocols for their investigation, and offer insights into the structure-activity relationships that govern their therapeutic effects.

The 7-Methoxy-1-Methyl-1H-Indole Scaffold: A Foundation for Targeted Therapies

The Indole Core: A Versatile Pharmacophore

The indole ring system is a bicyclic aromatic heterocycle that is isosteric with tryptophan, an essential amino acid. This structural similarity allows indole derivatives to interact with a wide array of biological targets, mimicking peptide structures and binding reversibly to the active sites of numerous enzymes and receptors.[3] This inherent bio-compatibility has established the indole scaffold as a cornerstone in the development of novel drugs across diverse therapeutic areas.[2][3]

The Influence of 7-Methoxy and 1-Methyl Substitutions

The specific functionalization of the indole core is critical in defining its pharmacological profile.

-

7-Methoxy Group: The placement of a methoxy (-OCH₃) group at the 7-position significantly alters the electron distribution of the aromatic system. This can enhance binding affinity to target proteins and improve metabolic stability by blocking a potential site of oxidative metabolism, thereby increasing the compound's bioavailability and half-life.[1]

-

1-Methyl Group (N-Methylation): The methylation of the indole nitrogen removes the hydrogen bond donor capability at this position. This modification can have profound effects on target selectivity and physicochemical properties, such as solubility and membrane permeability, which are critical for drug efficacy, particularly for agents targeting the central nervous system (CNS).

Primary Mechanisms of Action & Therapeutic Applications

Derivatives of the 7-methoxy-1-methyl-1H-indole scaffold have been shown to act through several distinct molecular mechanisms, leading to their investigation in multiple disease contexts.

Oncology: Disrupting Cancer Cell Signaling and Survival

The most extensively documented application of indole derivatives is in oncology, where they target key pathways involved in cell proliferation, survival, and metastasis.[4]

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Indole derivatives have been developed as potent inhibitors of multiple kinase families.[5][6]

-

Targets: Key kinases inhibited by various indole derivatives include DYRK1A, PI3K, CDKs, SRC, and EGFR.[5][7][8] For instance, the related β-carboline alkaloid Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) is a known inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[7]

-

Causality: By blocking the ATP-binding site of these kinases, the derivatives prevent the phosphorylation of downstream substrates, thereby interrupting signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are fundamental for cancer cell growth and survival.

Beyond cytostatic effects, many indole derivatives actively induce programmed cell death (apoptosis) in cancer cells.[4][7] This is achieved by modulating the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) proteins, leading to mitochondrial dysfunction and the activation of executioner caspases.[4][7]

This protocol is a standard method for quantifying apoptosis induced by a test compound.[9]

-

Cell Culture: Plate cancer cells (e.g., HepG2) in a 6-well plate at a density of 2x10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the 7-methoxy-1-methyl-1H-indole derivative and a vehicle control for 24-48 hours.

-

Cell Harvesting: Gently trypsinize the cells, collect them by centrifugation (300 x g for 5 minutes), and wash twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. The FITC signal (Annexin V) identifies apoptotic cells, while the PI signal identifies necrotic or late-stage apoptotic cells.

-

Rationale: This dual-staining method provides a self-validating system. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains, allowing for precise quantification of the induced cell death mechanism.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

The indole scaffold is famously represented in the anti-inflammatory drug Indomethacin.[10][11] Derivatives of 7-methoxy-1-methyl-1H-indole can exert anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.

COX enzymes (both the constitutive COX-1 and inducible COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12] By inhibiting these enzymes, indole derivatives can effectively reduce the inflammatory response. Developing derivatives with selectivity for COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional NSAIDs.[10]

This protocol outlines a common method to determine the potency and selectivity of a compound against COX-1 and COX-2.

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Compound Incubation: Add various concentrations of the test indole derivative or a reference inhibitor (e.g., Indomethacin, Celecoxib) to the wells. Add the respective COX isoenzyme to each well and incubate for 15 minutes at 37°C.

-

Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Quantification: After a 10-minute incubation, terminate the reaction. Measure the amount of Prostaglandin E₂ (PGE₂) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity). The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the selectivity index.

Neuroscience: Modulating Central Nervous System Targets

The structural features of the 7-methoxy-1-methyl-1H-indole scaffold make it a promising candidate for CNS-acting agents.

-

Serotonin & Sigma Receptors: The indole nucleus is structurally related to the neurotransmitter serotonin, suggesting that its derivatives can interact with various serotonin receptor subtypes.[1][13] Additionally, specific indole-based analogues have been identified as high-affinity ligands for sigma-2 receptors, which are implicated in various neurological disorders and are overexpressed in cancer cells.[14]

-

Potassium Channel Inhibition: A highly specific mechanism has been demonstrated for a complex 7-(1-methyl-1H-indol-2-yl) derivative, which acts as a potent and selective inhibitor of the I(Kur) current by blocking the Kv1.5 potassium channel.[15] This highlights the potential of this scaffold in developing drugs for conditions like atrial fibrillation.

This workflow is the gold standard for determining a compound's binding affinity for a specific receptor.

-

Membrane Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., human sigma-2 receptor).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl).

-

Competitive Binding: In assay tubes, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-DTG for sigma receptors), and serially diluted concentrations of the test indole derivative.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while unbound ligand passes through. Wash the filters rapidly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression analysis (e.g., the Cheng-Prusoff equation) to calculate the IC₅₀ and subsequently the inhibition constant (Ki), which reflects the compound's binding affinity for the receptor.

Summary of Biological Activities and Structure-Activity Relationships (SAR)

The specific biological activity and potency of these derivatives are highly dependent on the substitution patterns across the indole ring.

| Derivative Class/Example | Target(s) | Potency (IC₅₀ / Ki) | Therapeutic Area | Reference |

| Harmine (related β-carboline) | DYRK1A, Kinases | Varies (µM range) | Oncology | [7] |

| (Z)-methyl 3-((...)-1H-indole-2-carboxylate) | PIM-1, PIM-2, PIM-3 Kinases | 0.30 - 2.46 µM | Oncology | [6] |

| Indole-3-yl-acetohydrazide derivatives | COX-1 / COX-2 | Varies; some selective for COX-2 | Anti-inflammatory | [12] |

| Dihydropyrazolopyrimidine containing a 1-methyl-1H-indol-2-yl moiety | Kv1.5 Potassium Channel (Ikur) | Potent (nM range) | Cardiovascular | [15] |

| Indole-based tetrahydroisoquinoline | Sigma-2 Receptor | High affinity (nM range) | Neuroscience, Oncology | [14] |

Key SAR Insights:

-

Substitutions at the C2, C3, and C5/C6 positions of the indole ring are common strategies to modulate potency and selectivity against kinases and other targets.[5][6]

-

The nature of the substituent at the C3 position is often critical for anti-inflammatory (COX-inhibitory) activity.[10]

-

For receptor binding, linking the indole nitrogen (N1 position) via an alkyl chain to another cyclic moiety is a frequent strategy for achieving high affinity, as seen in sigma receptor ligands.[14]

Conclusion and Future Directions

Derivatives of the 7-methoxy-1-methyl-1H-indole scaffold represent a highly versatile and promising class of molecules for drug development. Their mechanisms of action are diverse, ranging from the targeted inhibition of specific kinases and enzymes to the modulation of CNS receptors and ion channels. This multifaceted activity underscores their potential in treating complex diseases like cancer, chronic inflammation, and neurological disorders.

Future research should focus on:

-

Optimizing Selectivity: Fine-tuning the substitution patterns to develop derivatives with higher selectivity for specific targets (e.g., a single kinase isoform or COX-2) to improve efficacy and reduce off-target side effects.

-

Elucidating Novel Targets: Employing unbiased screening approaches to identify new biological targets for this privileged scaffold.

-

Improving Pharmacokinetics: Enhancing the drug-like properties (solubility, permeability, metabolic stability) of lead compounds to ensure their suitability for clinical development.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.

References

-

Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-48. Available at: [Link]

-

ResearchGate. Chemical structure of 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole (Harmine). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. Available at: [Link]

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Anti-cancer agents in medicinal chemistry, 22(16), 2827–2846. Available at: [Link]

-

Sun, Y., et al. (2020). 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression. Frontiers in Oncology, 10, 89. Available at: [Link]

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Anti-cancer agents in medicinal chemistry, 22(16), 2827–2846. Available at: [Link]

-

ResearchGate. Synthesis and Anti-inflammatory Activity of Indole Derivatives. Available at: [Link]

-

Olgen, S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

-

Huffman, J. W., et al. (2010). Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497. Bioorganic & Medicinal Chemistry, 18(15), 5332-5341. Available at: [Link]

-

Kandemir, H. (2022). Synthesis of New Methoxy Actived Mono and Bis-indole Compounds. Hittite Journal of Science and Engineering, 9(3), 235-239. Available at: [Link]

-

Kumar, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Letters in Drug Design & Discovery, 13(1). Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of the Indian Chemical Society, 99(12), 100787. Available at: [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Molecules, 29(14), 3254. Available at: [Link]

-

Madhumitha, G., & Jubie, S. (2015). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Research Journal of Pharmacy and Technology, 8(7), 931-935. Available at: [Link]

-

Shivhare, R. L., et al. (2023). A review of anti inflammatory potential of indole and its derivatives. World Journal of Pharmaceutical Research, 12(3), 1040-1053. Available at: [Link]

-

Leon-Rua, T., et al. (2010). Synthesis and Preliminary Pharmacological Evaluation of Methoxilated Indoles with Possible Dopaminergic Central Action. E-Journal of Chemistry, 7(S1), S353-S360. Available at: [Link]

-

Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1). Available at: [Link]

-

Berardi, F., et al. (2013). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. Bioorganic & Medicinal Chemistry, 21(11), 3264-3273. Available at: [Link]

-

Hu, L., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2480. Available at: [Link]

- Hidenori, T., et al. (2014). Indole alkaloid derivatives having opioid receptor agonistic effect, and therapeutic compositions and methods relating to same. US Patent 8,648,090.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]

- 9. 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chesci.com [chesci.com]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. evitachem.com [evitachem.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 7-Methoxy-1-Methyl-1H-Indole in Drug Discovery

An In-Depth Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities.[1][2] While extensive research has been dedicated to various substituted indoles, 7-methoxy-1-methyl-1H-indole remains a relatively underexplored scaffold. This guide provides a comprehensive analysis of its pharmacological potential, drawing upon the known activities of its structural precursors and analogs. We will delve into its synthesis, the established biological roles of the 7-methoxyindole core, the critical influence of N-methylation on pharmacokinetic and pharmacodynamic properties, and propose a strategic framework for its systematic evaluation in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for novel therapeutic agents.

Introduction: Situating 7-Methoxy-1-Methyl-1H-Indole in the Chemical Landscape

7-Methoxy-1-methyl-1H-indole is a simple, yet intriguing, heterocyclic compound. Its structure is characterized by an indole ring system, a methoxy group at the 7-position, and a methyl group on the indole nitrogen. This specific arrangement of substituents distinguishes it from more widely studied indole alkaloids like the β-carboline harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole), which possesses a more complex and rigid ring structure and exhibits potent monoamine oxidase inhibitor (MAOI) activity.[3][4]

The true potential of 7-methoxy-1-methyl-1H-indole can be inferred by examining its core components: the 7-methoxy-1H-indole precursor and the impact of N-methylation. The parent compound, 7-methoxy-1H-indole, has demonstrated activity as a modulator of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism and immune response.[5] The addition of the N-methyl group is a common medicinal chemistry strategy to enhance metabolic stability, improve cell permeability, and fine-tune receptor binding affinity, suggesting that 7-methoxy-1-methyl-1H-indole could represent an optimized analog of its precursor.[6][7]

This guide will systematically explore this potential, providing the scientific rationale and experimental framework necessary to unlock its therapeutic value.

Synthesis and Characterization

The generation of 7-methoxy-1-methyl-1H-indole for screening purposes is a straightforward process, typically involving the synthesis of the 7-methoxy-1H-indole core followed by N-alkylation.

Synthesis of the 7-Methoxy-1H-Indole Core

A reliable, multi-step synthesis starting from commercially available precursors has been well-documented.[8][9] One common route begins with 4-amino-3-methoxybenzoic acid, proceeding through several stages to yield the desired indole.[9] While various methods exist, including the Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidide at high temperature, modern approaches offer higher yields and milder conditions.[10]

Diagram 1: General Synthesis Workflow

Caption: A high-level overview of the synthetic route to the target compound.

N-Methylation Protocol

The final step, converting 7-methoxy-1H-indole to the target molecule, is a standard N-alkylation reaction.

Protocol: N-Methylation of 7-Methoxy-1H-Indole

-

Preparation: To a solution of 7-methoxy-1H-indole (1.0 equivalent) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, ~1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation of the indole nitrogen, forming the sodium salt.

-

Alkylation: Add methyl iodide (MeI, ~1.2-1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Extraction: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 7-methoxy-1-methyl-1H-indole.

Causality: The use of a strong, non-nucleophilic base like NaH is critical to quantitatively deprotonate the indole nitrogen (pKa ~17) without competing in the subsequent alkylation step. Anhydrous conditions are essential as NaH reacts violently with water.

Pharmacological Profile of the 7-Methoxyindole Scaffold

While direct pharmacological data for 7-methoxy-1-methyl-1H-indole is sparse, the known biological activities of its unmethylated precursor, 7-methoxy-1H-indole, provide a strong foundation for predicting its therapeutic potential.

Aryl Hydrocarbon Receptor (AhR) Modulation

The most direct evidence for the activity of the 7-methoxyindole core comes from studies identifying it as an agonist of the Aryl Hydrocarbon Receptor (AhR).[5] In a comprehensive screening of methylated and methoxylated indoles, 7-methoxy-1H-indole was found to be one of the most effective AhR agonists, with a relative efficacy of 80% compared to the potent, but toxic, ligand TCDD (dioxin).[5]

Mechanistic Insight: AhR is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism (e.g., CYP1A1), cell growth, and immune function.[5] Upon binding to a ligand like 7-methoxy-1H-indole, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences to initiate gene transcription. Modulation of AhR has therapeutic implications in autoimmune diseases and certain cancers.

Diagram 2: Aryl Hydrocarbon Receptor (AhR) Activation Pathway

Caption: Ligand-induced activation and nuclear translocation of the AhR.

Anti-inflammatory Potential

The indole scaffold is a well-established anti-inflammatory pharmacophore, with indomethacin being a classic example.[11][12] Studies on related 1-methylindole derivatives have shown potent anti-inflammatory effects through the inhibition of key inflammatory mediators. For instance, a synthetic analog, 7-hydroxyl-1-methylindole-3-acetonitrile, significantly inhibited the release of prostaglandin E2 (PGE2), nitric oxide (NO), TNF-α, and IL-6 in macrophages.[13][14] This effect was linked to the suppression of NF-κB activation and destabilization of mPGES-1 mRNA.[13][14]

Given these findings, 7-methoxy-1-methyl-1H-indole is a strong candidate for possessing anti-inflammatory properties, potentially acting through similar mechanisms involving the NF-κB and prostaglandin synthesis pathways.

Neuroprotective and CNS Activity

Indole derivatives are frequently explored for their potential in treating central nervous system (CNS) disorders.[1] Their structural similarity to the neurotransmitter serotonin is a key factor.[1] Furthermore, some indoles exhibit neuroprotective properties through various mechanisms, including antioxidant activity and inhibition of monoamine oxidase (MAO), an enzyme responsible for neurotransmitter degradation.[7][15]

-

Antioxidant Effects: Indole-3-propionic acid, an endogenous indole, has been shown to be a highly potent scavenger of hydroxyl radicals, protecting neurons from oxidative damage induced by amyloid-beta peptide.[15] The electron-donating nature of the methoxy group at the 7-position could enhance the antioxidant capacity of the indole ring in 7-methoxy-1-methyl-1H-indole.

-

MAO Inhibition: While distinct from rigid β-carbolines like harmine, simple indole scaffolds have been designed as selective MAO-B inhibitors, which is a key therapeutic strategy in Parkinson's disease.[7] The N-methylpropargylamine group is a classic MAO inactivator, but the core indole scaffold itself contributes significantly to binding affinity.[7]

Anticancer Potential

The indole scaffold is considered a "privileged structure" in oncology, with numerous derivatives demonstrating potent antiproliferative activity against a wide range of cancer cell lines.[2] For example, the related carbazole alkaloid 7-Methoxyheptaphylline induced cell death in multiple cancer cell lines, including breast (4T1), colon (HT29), and prostate (LNCaP).[16] While the mechanisms are diverse, they often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like NF-κB and STAT3.[2][16]

The potential of 7-methoxy-1-methyl-1H-indole as an anticancer agent warrants investigation, particularly given the prevalence of this scaffold in successful oncology drugs.

Table 1: Antiproliferative Activity of Selected Indole-Related Compounds

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 7-Methoxyheptaphylline | LNCaP (Prostate) | IC50 (24h) | < 10 µM | [16] |

| 7-Methoxyheptaphylline | HT29 (Colon) | IC50 | Not specified | [16] |

| Harmine | Various | IC50 | 6.05 - 27.85 µM | [3] |

| Flavopereirine | HCT116 (Colorectal) | IC50 | 8.15 µM | [2] |

| 7-methoxy-1-tetralone | HepG2 (Liver) | IC50 (48h) | ~125 µM | [17] |

Note: This table includes related structures to highlight the general potential of the methoxy-indole scaffold in oncology.

Proposed Screening Cascade and Experimental Protocols

To systematically evaluate the pharmacological potential of 7-methoxy-1-methyl-1H-indole, a tiered screening approach is recommended.

Diagram 3: Proposed Drug Discovery Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Harmine - Wikipedia [en.wikipedia.org]

- 5. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 7-Methoxy-1H-indole synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. khu.elsevierpure.com [khu.elsevierpure.com]

- 14. Anti-inflammatory effects of 7-hydroxyl-1-methylindole-3-acetonitrile, a synthetic arvelexin derivative, on the macrophages through destabilizing mPGES-1 mRNA and suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 7-methoxy-1-methyl-1H-indole

Section 1: Introduction and Scope

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its versatile structure allows for extensive modification to target various biological pathways, making indole derivatives critical in the development of new therapeutics for cancer, infectious diseases, and neurodegenerative disorders.[1][2]

This guide provides a comprehensive overview of the safety and handling protocols for a specific derivative, 7-methoxy-1-methyl-1H-indole (CAS No. 51460-41-4).[3] As researchers, scientists, and drug development professionals, a profound understanding of a compound's potential hazards is the bedrock of innovative and safe research.

Section 2: Hazard Identification and Risk Assessment

Based on data from closely related indole compounds, 7-methoxy-1-methyl-1H-indole should be handled as a hazardous substance.[4][5] The primary risks are associated with irritation to the skin, eyes, and respiratory system, with potential for harm if ingested.[5][6]

GHS Classification by Analogy

The hazard profile is extrapolated primarily from 7-Methoxy-1H-indole. The addition of a methyl group on the indole nitrogen is unlikely to significantly mitigate these hazards.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Primary Sources |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | Category 2 / 1 |

/

/

| Warning/Danger | H319: Causes serious eye irritation / H318: Causes serious eye damage | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Warning | H335: May cause respiratory irritation | [4][5] |

| Acute Toxicity (Oral) | Category 4 |

| Warning | H302: Harmful if swallowed | [5][6] |

Chemical Reactivity and Stability

From a field perspective, the stability of the indole ring system is a critical factor in experimental design.

-

Oxidative Sensitivity: The indole ring is susceptible to oxidation, particularly when exposed to air over long periods.[7] This can lead to the formation of undesired byproducts and a reduction in compound purity. For maximum stability, it is recommended to store the compound under an inert atmosphere like argon or nitrogen.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Acid Sensitivity: The indole ring can be sensitive to strongly acidic conditions, which may lead to degradation.[7] It is advisable to use mildly acidic or neutral pH conditions in experimental setups where possible.[7]

-

Light Sensitivity: To prevent potential photodegradation, store the compound in amber vials or otherwise protected from light.[7]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory. The causality is clear: engineering controls are the first line of defense to minimize exposure, while PPE protects against any residual or accidental contact.

| Protection Type | Required Equipment | Rationale and Field Insight |

| Engineering Controls | Certified Chemical Fume Hood | Primary Containment: Essential for preventing the inhalation of fine dust particles when handling the solid or vapors from solutions.[8][9] The airflow of the hood directs contaminants away from the user. |

| Eyewash Station & Safety Shower | Emergency Response: Immediate access is non-negotiable.[4][8] In case of accidental eye or skin contact, a 15-minute flush is the standard first response to minimize tissue damage. | |

| Eye Protection | Chemical Safety Goggles or Face Shield | Splash & Dust Hazard: Protects against splashes of solutions or accidental projection of solid particles, which can cause serious eye irritation or damage.[4][8] |

| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Dermal Exposure Prevention: Prevents direct skin contact, which is known to cause irritation with similar indole compounds.[8][10] Always check gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin. |

| Body Protection | Laboratory Coat | Clothing & Skin Protection: Protects clothing and underlying skin from accidental spills and contamination.[8][10] |

Section 4: Standard Operating Protocol for Safe Handling

The following protocol provides a self-validating system for handling 7-methoxy-1-methyl-1H-indole, ensuring that safety checks are integrated at every stage.

Caption: Workflow for the safe handling of 7-methoxy-1-methyl-1H-indole.

Step-by-Step Methodology

-

Preparation and Pre-Handling Checks:

-

Donning Personal Protective Equipment (PPE):

-

Put on a lab coat, ensuring it is fully buttoned.

-

Don chemical safety goggles.

-

Wear appropriate chemical-resistant nitrile gloves.

-

-

Handling the Compound (Solid and Solutions):

-

All handling of the compound must occur within the chemical fume hood.[9]

-

When weighing the solid material, do so carefully to minimize the creation of airborne dust.[8][10] Use a spatula and weighing paper or a dedicated weighing vessel.

-

When preparing solutions, add solvents slowly to the solid to avoid splashing.

-

Keep containers tightly closed when not in use to prevent the release of vapors and to protect the compound from atmospheric moisture and oxygen.[4][8]

-

-

Post-Handling Decontamination:

-

Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent and then a cleaning agent.

-

Properly clean all glassware that came into contact with the chemical.

-

-

Doffing PPE:

-

Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

-

Remove your lab coat and safety goggles.

-

Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4]

-

Section 5: Emergency Procedures

Rapid and correct response to an accidental exposure is critical.

| Exposure Type | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][6] |

| Skin Contact | Take off immediately all contaminated clothing.[11] Wash skin with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, get medical advice/attention.[4] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4][8] If the person feels unwell or breathing is difficult, call a poison center or doctor.[4] |

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth thoroughly with water.[6] Seek immediate medical attention.[12] |

| Accidental Spill | Evacuate personnel from the immediate area. Ensure adequate ventilation (fume hood). Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it into a suitable, sealed container for chemical waste disposal, and clean the spill area thoroughly.[9][13] |

Section 6: Storage and Disposal

Storage

Proper storage is essential for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a cool, dry, and dark place away from incompatible materials.[7] A refrigerator or freezer is often suitable.

-

Container: Keep the container tightly closed and sealed.[4][14]

-

Atmosphere: For long-term storage, blanketing with an inert gas such as argon or nitrogen is recommended to prevent oxidative degradation.[7]

-

Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[4][9]

Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Chemical Waste: Unused material and solutions containing 7-methoxy-1-methyl-1H-indole must be disposed of as hazardous chemical waste.[4][9] Do not empty into drains or dispose of in regular trash.[10][13]

-

Contaminated Materials: All materials that have come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips, contaminated absorbent material) must also be disposed of in a designated and clearly labeled hazardous waste container.[10]

-

Regulations: All disposal practices must be in strict accordance with local, regional, and national environmental regulations.[9][13] If unsure, consult your institution's Environmental Health and Safety (EHS) department.

Section 7: Conclusion

While 7-methoxy-1-methyl-1H-indole holds potential within drug discovery and scientific research, its handling demands a rigorous and informed approach to safety. By understanding its potential hazards through structural analogy, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict handling and disposal protocols, researchers can mitigate risks effectively. This commitment to safety ensures not only personal well-being but also the integrity and success of the scientific work being undertaken.

References

-

7-Methoxy-1H-indole | C9H9NO | CID 76660. PubChem - NIH. [Link]

-

(7-methoxy-2-methyl-1H-indol-3-yl)methanol — Chemical Substance Information. NextSDS. [Link]

-

Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

-

Chemical structure of 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole (Harmine). ResearchGate. [Link]

-

Safety Data Sheet: 5-Methoxyindole. Carl ROTH. [Link]

-

Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. (2025). ResearchGate. [Link]

-

7-Methylindole. Wikipedia. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. achemblock.com [achemblock.com]

- 4. fishersci.com [fishersci.com]

- 5. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. 5-METHOXY-1-METHYL-1H-INDOLE - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. targetmol.com [targetmol.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

A Guide to the Structural Elucidation of 7-Methoxy-1-Methyl-1H-Indole: A Technical Overview for Drug Discovery Professionals

Introduction: The Significance of Indole Scaffolds in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone for the design of novel therapeutic agents. 7-methoxy-1-methyl-1H-indole, a specific derivative, holds potential as a key intermediate in the synthesis of complex molecular architectures, including serotonin receptor modulators and other biologically active compounds.[2] A thorough understanding of its three-dimensional structure is paramount for rational drug design, enabling researchers to predict its binding modes with biological targets and to optimize its physicochemical properties.

This technical guide provides a comprehensive overview of the methodologies employed to determine the crystal structure of novel compounds like 7-methoxy-1-methyl-1H-indole using single-crystal X-ray diffraction. We will delve into the rationale behind experimental choices, from synthesis and crystallization to data analysis, providing a framework for researchers in the field.

Part 1: Synthesis and Crystallization - The Foundation of Structural Analysis

A prerequisite for any crystallographic study is the availability of high-quality single crystals. This journey begins with the chemical synthesis of the target compound.

Proposed Synthetic Pathway

Experimental Protocol: N-methylation of 7-Methoxy-1H-indole

-

Preparation: To a solution of 7-methoxy-1H-indole in a suitable aprotic solvent (e.g., anhydrous Dimethylformamide), add a strong base such as sodium hydride (NaH) at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). The base will deprotonate the indole nitrogen.

-

Alkylation: Following the deprotonation, introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by the careful addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 7-methoxy-1-methyl-1H-indole.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial inside a larger, sealed container that holds a more volatile solvent in which the compound is less soluble. The vapor of the precipitant solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.

For a compound like 7-methoxy-1-methyl-1H-indole, a starting point for crystallization screening could involve dissolving the purified compound in a moderately polar solvent, such as a mixture of dichloromethane and n-hexane, and employing the slow evaporation or vapor diffusion methods.[3]

Part 2: Unveiling the Molecular Architecture - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Underlying Principles

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure can be broken down into several key steps, as illustrated in the following workflow diagram.

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, which is rotated to collect a complete set of diffraction data.[3][4]

-

Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using methods such as direct methods or Patterson methods, often employing software like SHELXS.[3]

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the best possible fit. This is typically done using software like SHELXL.[3]

-

Structure Validation: The final structure is validated using tools like CheckCIF to ensure its geometric and crystallographic reasonability. The final output is a Crystallographic Information File (CIF).

Part 3: Interpreting the Results - From Data to Insight

The culmination of the X-ray diffraction experiment is the CIF file, which contains a wealth of information about the crystal structure.

Key Crystallographic Data

The following table summarizes the type of information that would be obtained from a successful crystal structure determination of 7-methoxy-1-methyl-1H-indole. The values provided are hypothetical and based on typical values for similar organic molecules.

| Parameter | Description | Hypothetical Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₀H₁₁NO |

| Formula Weight | The molecular weight of the compound. | 161.20 g/mol |

| Crystal System | The crystal system to which the unit cell belongs. | Monoclinic |

| Space Group | The symmetry of the crystal lattice. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 10.2, c = 9.8 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105, γ = 90 |

| Volume (ų) | The volume of the unit cell. | ~820 |

| Z | The number of molecules in the unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Molecular and Crystal Structure Visualization